Platelet Aggregation Inhibition: Sch 38519 vs. Medermycin (Direct Head-to-Head Comparison)
Sch 38519 demonstrates direct inhibition of thrombin-induced platelet aggregation with an IC50 of 68 μg/mL [1]. In contrast, medermycin, a closely related isochromanequinone, does not directly inhibit thrombin-induced aggregation but instead inhibits aggregation induced by other agonists [2]. This indicates a distinct mechanism of action for Sch 38519.
| Evidence Dimension | Inhibition of thrombin-induced human platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 68 μg/mL |
| Comparator Or Baseline | Medermycin: No direct inhibition of thrombin-induced aggregation; inhibits other agonists |
| Quantified Difference | Sch 38519 specifically inhibits thrombin-induced aggregation, while medermycin does not |
| Conditions | Human platelet aggregation assay |
Why This Matters
This specificity is critical for research focused on thrombin-mediated thrombotic pathways, where medermycin would be an unsuitable substitute.
- [1] Patel, M., et al. (1989). Sch 38519, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties. The Journal of Antibiotics, 42(7), 1063-1069. View Source
- [2] Nakagawa, A., et al. (1987). Inhibition of platelet aggregation by medermycin and its related isochromanequinone antibiotics. The Journal of Antibiotics, 40(7), 1075-1076. View Source
